molecular formula C10H7FN4 B8520732 3-fluoro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile

3-fluoro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile

Cat. No. B8520732
M. Wt: 202.19 g/mol
InChI Key: ZNLOUZJPDIWQHK-UHFFFAOYSA-N
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Patent
US08901309B2

Procedure details

To a mixture of 3-fluoro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzonitrile (0.51 g) in DMF (10 mL) was added sodium methoxide (5M methanol solution, 1.51 mL) at room temperature, and the mixture was stirred at 50° C. for 2 hr. The reaction mixture was added to ice water, and the precipitated solid was collected by filtration, and washed with water to give the title compound (0.34 g).
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
1.51 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N:10]1[CH:14]=[N:13][C:12]([CH3:15])=[N:11]1)[C:5]#[N:6].[CH3:16][O-:17].[Na+]>CN(C=O)C>[CH3:16][O:17][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N:10]1[CH:14]=[N:13][C:12]([CH3:15])=[N:11]1)[C:5]#[N:6] |f:1.2|

Inputs

Step One
Name
Quantity
0.51 g
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1N1N=C(N=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
sodium methoxide
Quantity
1.51 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C#N)C=CC1N1N=C(N=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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